molecular formula C15H9ClFNO B1651224 7-Chloro-4-(4-fluorophenoxy)quinoline CAS No. 124495-00-7

7-Chloro-4-(4-fluorophenoxy)quinoline

Cat. No.: B1651224
CAS No.: 124495-00-7
M. Wt: 273.69 g/mol
InChI Key: RRNMVVBDVXFTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-(4-fluorophenoxy)quinoline is a useful research compound. Its molecular formula is C15H9ClFNO and its molecular weight is 273.69 g/mol. The purity is usually 95%.
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Properties

CAS No.

124495-00-7

Molecular Formula

C15H9ClFNO

Molecular Weight

273.69 g/mol

IUPAC Name

7-chloro-4-(4-fluorophenoxy)quinoline

InChI

InChI=1S/C15H9ClFNO/c16-10-1-6-13-14(9-10)18-8-7-15(13)19-12-4-2-11(17)3-5-12/h1-9H

InChI Key

RRNMVVBDVXFTPY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=C3C=CC(=CC3=NC=C2)Cl)F

Canonical SMILES

C1=CC(=CC=C1OC2=C3C=CC(=CC3=NC=C2)Cl)F

124495-00-7

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 50 mL flask equipped with a condenser, drying tube and thermometer, was added 1.98 g (0.01 moles) of 4,7-dichloroquinoline, 1.07 g (0.0015 moles) of polyDMAP™and 20 mL of xylene. The mixture was stirred to reswell the polymer and 1.57 g (0.0014 moles) of 4-fluorophenol were added. The reaction mixure was heated to reflux and maintained at that temperature for 18 hr. The reaction mixture was filtered hot to remove the polymer. After cooling, the filtrate was washed with 50 mL of 5N NaOH. The caustic layer was extracted with 2×25 mL of diethyl ether. The xylene and the ether layers were combined and dried over Na2SO4. Removal of the solvent provided 2.36 g (86 percent yield) of product, mp=89°-91° C.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods II

Procedure details

To a 50 mL flask equipped with a condenser, drying tube and thermometer, was added 1.98 g (0.01 moles) of 4,7-dichloroquinoline, 1.57 g (0.0014 moles) of 4-fluorophenol, 0.22 g (0.0015 moles) of 4-pyrrolidinopyridine and 20 mL of xylene. The reaction mixture was heated to reflux and reaction progress was monitored by TLC. After 18 hr, the mixture was cooled and washed with 50 mL of 5 N NaOH. The caustic layer was extracted with 3×20 mL of diethyl ether. The xylene and the ether layers were combined and dried over Na2SO4. Removal of the solvent provided 2.49 g (91 percent yield) of product, mp=88°-91° C.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
91%

Synthesis routes and methods III

Procedure details

Quantity
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Reaction Step One
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Type
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Reaction Step One

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